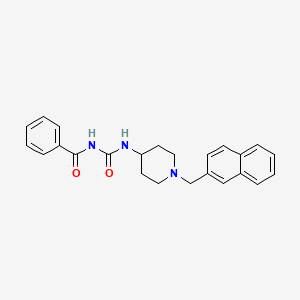

![molecular formula C24H37N5O8 B1222255 diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate CAS No. 82230-03-3](/img/structure/B1222255.png)

diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

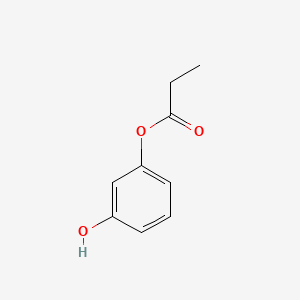

Description

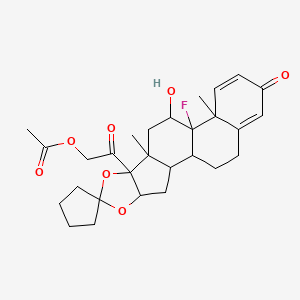

It has demonstrated significant antitumor activity in various animal models and is known for its calcium chelation properties . diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate is particularly noted for its ability to inhibit the growth of sensitive cells by disrupting nucleoside uptake and metabolism .

Preparation Methods

diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate is synthesized through the partial imidization of a copolymer of ethylene and maleic anhydride . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to achieve the desired molecular weight and functional properties. Industrial production methods focus on optimizing these conditions to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the polymer chain, affecting its biological activity.

Substitution Reactions: Common reagents used in these reactions include nucleophiles and electrophiles, which help in altering the polymer’s properties.

Major Products: The primary products formed from these reactions include modified polymers with enhanced antitumor and immunomodulatory activities

Scientific Research Applications

diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying polymer reactions and properties.

Biology: this compound’s ability to inhibit nucleoside uptake makes it a valuable tool in cellular biology research.

Medicine: Its antitumor properties have been extensively studied, showing efficacy against various tumor cell lines, including melanoma

Industry: This compound is used in the development of new therapeutic agents and as a component in drug delivery systems

Mechanism of Action

Carbet

Properties

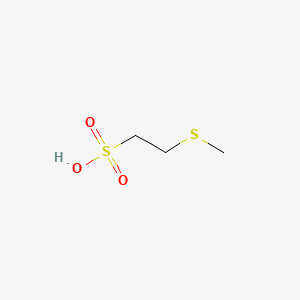

CAS No. |

82230-03-3 |

|---|---|

Molecular Formula |

C24H37N5O8 |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate |

InChI |

InChI=1S/C24H31N3O8.2H3N/c1-12(13-5-3-2-4-6-13)19-17(22(32)27-23(19)33)10-9-15(21(26)31)16(24(34)35)8-7-14(20(25)30)11-18(28)29;;/h2-6,12,14-17,19H,7-11H2,1H3,(H2,25,30)(H2,26,31)(H,28,29)(H,34,35)(H,27,32,33);2*1H3 |

InChI Key |

KPRFMAZESAKTEJ-UHFFFAOYSA-N |

SMILES |

CC(C1C(C(=O)NC1=O)CCC(C(CCC(CC(=O)[O-])C(=O)N)C(=O)[O-])C(=O)N)C2=CC=CC=C2.[NH4+].[NH4+] |

Canonical SMILES |

CC(C1C(C(=O)NC1=O)CCC(C(CCC(CC(=O)[O-])C(=O)N)C(=O)[O-])C(=O)N)C2=CC=CC=C2.[NH4+].[NH4+] |

Synonyms |

Carbethimer carbetimer carboxyimamidate N-137 NED 137 NSC 329514D NSC-329514D |

Origin of Product |

United States |

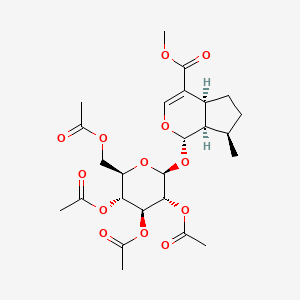

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)

![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)

![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid](/img/structure/B1222185.png)